tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl ring, and a piperidine ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenylpiperidine derivative. One common method involves the use of tert-butyl carbamate and 4-(4-hydroxypiperidin-1-yl)phenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the phenyl ring.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry: tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as enzyme inhibition or receptor modulation, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it valuable in the design of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Comparison with Similar Compounds
- tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate
- tert-butyl N-[4-(4-aminomethyl)phenyl]carbamate
- tert-butyl N-[4-(4-hydroxycyclohexyl)phenyl]carbamate
Comparison: tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate is unique due to the presence of the piperidine ring with a hydroxyl group, which imparts specific chemical and biological properties. In contrast, similar compounds may have different substituents on the phenyl ring or different ring structures, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C16H24N2O3 |
---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)17-12-4-6-13(7-5-12)18-10-8-14(19)9-11-18/h4-7,14,19H,8-11H2,1-3H3,(H,17,20) |
InChI Key |
RWSUTQQTBOCUCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.